N'-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide
Overview
Description
N'-(2,3-dichlorobenzylidene)-2-hydroxybenzohydrazide, also known as dichlorophenyl hydrazine (DCPH), is a chemical compound that has been widely studied for its potential use in various scientific research applications. DCPH is a hydrazide derivative that has been synthesized through a number of methods, and its mechanism of action has been explored in detail.
Mechanism of Action
The mechanism of action of DCPH is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. DCPH has been shown to inhibit the activity of several enzymes that are involved in DNA replication and repair, as well as the activity of various signaling pathways that are involved in cell survival and proliferation.
Biochemical and physiological effects
DCPH has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-microbial properties, DCPH has also been shown to have antioxidant activity, which may help to protect cells from oxidative damage. DCPH has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCPH in lab experiments is its potency and specificity. DCPH has been shown to have potent anti-cancer activity against a number of different cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using DCPH in lab experiments is its potential toxicity. DCPH has been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications.
Future Directions
There are a number of future directions for research on DCPH. One area of future research is the development of more potent and selective DCPH derivatives that can be used in cancer research. Another area of future research is the development of novel drug delivery systems for DCPH, which may help to improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of DCPH and its potential applications in various disease states.
Scientific Research Applications
DCPH has been widely studied for its potential use in various scientific research applications. One of the most promising applications of DCPH is in the field of cancer research. DCPH has been shown to have potent anti-cancer activity against a number of different cancer cell lines, including breast cancer, lung cancer, and colon cancer. DCPH has also been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of various inflammatory and infectious diseases.
properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-hydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-11-6-3-4-9(13(11)16)8-17-18-14(20)10-5-1-2-7-12(10)19/h1-8,19H,(H,18,20)/b17-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLYSWYQQROVEY-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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